Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate
Description
Structural Characteristics and Nomenclature
This compound exhibits a distinctive molecular architecture that fundamentally influences its chemical behavior and reactivity patterns. The compound features a five-membered pyrrolidine ring as its central structural motif, with nitrogen occupying one of the ring positions. This heterocyclic core is substituted with an ethyl group at the nitrogen position, creating the 1-ethyl designation in its nomenclature. The presence of two carbonyl groups at positions 4 and 5 of the pyrrolidine ring contributes to the "dioxo" component of the name, while the carboxylate ester functionality at position 3 completes the structural framework.
The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, with the full chemical name being this compound. The molecular formula C9H13NO4 indicates the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms arranged in a specific three-dimensional configuration. The compound's structural features include both electrophilic and nucleophilic sites, which contribute to its reactivity in various chemical transformations. The ester functionality provides opportunities for hydrolysis and transesterification reactions, while the ketone groups can participate in nucleophilic addition reactions and condensation processes.
The stereochemical considerations of this compound are also noteworthy, as the presence of a chiral center at position 3 of the pyrrolidine ring can lead to the formation of enantiomers under specific synthetic conditions. This structural characteristic becomes particularly important when considering the compound's potential biological activities, as different stereoisomers may exhibit distinct pharmacological properties. The molecular weight of 199.21 grams per mole positions this compound in a size range that is conducive to good bioavailability and membrane permeability, factors that are crucial for potential pharmaceutical applications.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C9H13NO4 |
| Molecular Weight | 199.21 g/mol |
| Ring System | 5-membered pyrrolidine |
| Functional Groups | Ester, two ketones |
| Substitution Pattern | 1-ethyl, 3-carboxylate ester, 4,5-dioxo |
Historical Context and Discovery
The development and characterization of this compound emerged from the broader exploration of pyrrolidine derivatives that began in the mid-20th century. The discovery of this particular compound was facilitated by advances in synthetic organic chemistry techniques and the growing understanding of heterocyclic chemistry principles. Early research into pyrrolidine-based structures was motivated by their potential as pharmaceutical intermediates and their unique reactivity profiles compared to other nitrogen-containing heterocycles.
The synthetic approaches to pyrrolidine derivatives, including this compound, were initially developed through modifications of established cyclization reactions. The compound's synthesis typically involves multi-step processes that build the pyrrolidine ring while introducing the necessary functional groups at specific positions. Historical research focused on optimizing these synthetic routes to improve yields and reduce the formation of unwanted side products. The development of more efficient synthetic methodologies has been crucial for making this compound commercially available for research purposes.
The characterization of this compound using modern analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy has provided detailed insights into its structural properties. These analytical advances have been essential for confirming the compound's identity and purity, which are critical factors for its use in scientific research applications. The establishment of reliable synthetic protocols and analytical methods has enabled researchers to explore the compound's potential applications more systematically.
The historical development of this compound also reflects the evolution of chemical supplier networks and the commercialization of research chemicals. Today, this compound is commercially available from specialized chemical suppliers, facilitating its use in academic and industrial research laboratories. This accessibility has been instrumental in advancing research into its properties and potential applications across various fields of chemistry and biology.
Relevance in Organic and Medicinal Chemistry
This compound holds significant importance in organic synthesis due to its versatile reactivity profile and potential as a building block for more complex molecular structures. The compound's multiple functional groups enable it to participate in a wide range of chemical reactions, making it valuable for synthetic chemists developing new methodologies and preparing target molecules. Its role as an intermediate in organic synthesis stems from the reactivity of both the ester and ketone functionalities, which can be selectively modified under appropriate reaction conditions.
In medicinal chemistry applications, this compound serves as a scaffold for the development of bioactive compounds. The pyrrolidine ring system is recognized as a privileged structure in drug discovery due to its favorable pharmacokinetic properties and ability to interact with various biological targets. The compound's structural features allow for modifications that can enhance selectivity and potency when designing new therapeutic agents. Research has shown that pyrrolidine derivatives can interact with enzymes, receptors, and other biomolecules through various mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
The compound's utility in chemical biology research extends to its use as a probe molecule for studying biological processes. Its ability to undergo specific chemical reactions under biological conditions makes it suitable for applications in chemical proteomics and target identification studies. The presence of reactive functional groups allows for the attachment of reporter molecules or affinity tags, enabling researchers to track the compound's interactions with cellular components. This capability has made this compound valuable for understanding structure-activity relationships in biological systems.
The synthetic accessibility of this compound through established chemical reactions has contributed to its widespread use in research applications. The compound can be synthesized using readily available starting materials and standard laboratory equipment, making it accessible to researchers with varying levels of synthetic expertise. This accessibility has facilitated its adoption as a standard building block in synthetic chemistry laboratories and has contributed to the development of new synthetic methodologies based on its reactivity patterns.
| Application Area | Specific Use | Research Significance |
|---|---|---|
| Organic Synthesis | Building block intermediate | Enables construction of complex molecules |
| Medicinal Chemistry | Pharmaceutical scaffold | Provides framework for drug development |
| Chemical Biology | Probe molecule | Facilitates biological target studies |
| Material Science | Polymer precursor | Contributes to specialized material properties |
The compound's relevance in contemporary research is further enhanced by its potential applications in material science, where pyrrolidine derivatives can be incorporated into polymer structures to impart specific properties. The combination of ester and ketone functionalities provides opportunities for crosslinking reactions and the formation of functional materials with tailored characteristics. This versatility across multiple research domains underscores the continuing importance of this compound in advancing chemical science and technology.
Properties
IUPAC Name |
ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-10-5-6(7(11)8(10)12)9(13)14-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVUEMINSWDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(=O)C1=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276997 | |
| Record name | ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-43-6 | |
| Record name | Ethyl 1-ethyl-4,5-dioxo-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 327 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC327 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of ethyl 4,5-dioxopyrrolidine-3-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Diabetes Management
One of the primary applications of ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate is in the development of therapeutic agents for managing diabetes. It serves as an intermediate in the synthesis of tetrahydropyrrolo[1,2-a]pyrazin-4-spiro-3′-pyrrolidine derivatives, which exhibit potent aldose reductase inhibitory activity. This activity is crucial for preventing diabetic complications such as neuropathy and retinopathy . For instance, Ranirestat, a derivative developed from this compound, has shown promising results in clinical trials aimed at treating diabetic neuropathic disorders .
1.2 Anticancer Properties
Research has indicated that derivatives of dioxopyrrolidine compounds, including this compound, possess anticancer properties. A study evaluated various dioxopyrrolidine derivatives for their cytotoxic effects on human cancer cell lines, including neuroblastoma and lung cancer cells. Some derivatives showed significant activity, suggesting potential for further development as anticancer agents .
Synthesis and Chemical Reactions
2.1 Synthetic Routes
This compound can be synthesized through various chemical reactions involving starting materials like ethyl pyruvate and hydrazine derivatives. The synthesis typically involves cyclization reactions that yield the desired dioxopyrrolidine structure .
| Synthesis Method | Starting Materials | Key Reagents | Yield |
|---|---|---|---|
| Cyclization Reaction | Ethyl pyruvate | Hydrazine | High |
| Condensation | Dicarboxylic acids | Acid catalysts | Moderate |
2.2 Mechanistic Insights
The synthesis often employs catalysts to facilitate the formation of the dioxopyrrolidine ring. For example, palladium-based catalysts have been used effectively to convert cyano groups into amide groups during the synthetic process, enhancing the efficiency and safety of the overall reaction .
3.1 Cytotoxicity and Neurotoxicity Evaluation
In vitro studies have assessed the biological activity of this compound derivatives against various cancer cell lines using assays such as MTS assays to measure cell viability and cytotoxicity levels. These studies are crucial for understanding the therapeutic potential and safety profiles of these compounds .
3.2 Neuroprotective Effects
Some derivatives have also been evaluated for their neuroprotective capabilities against oxidative stress-induced damage in neuronal cells. The ability to protect against neurotoxicity suggests that these compounds could be beneficial in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . It may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Steric Effects : Substituting position 1 with isopropyl (vs. ethyl) reduces reaction rates in sterically demanding environments .
- Electronic Effects : The 4,5-dioxo configuration increases electrophilicity at adjacent positions, facilitating nucleophilic attacks compared to 2,5-dioxo isomers .
- Purification Challenges: Amino-substituted derivatives exhibit complex crystallization behavior, necessitating advanced techniques like pH-zone-refining CCC for high-purity isolation .
Biological Activity
Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate is a compound belonging to the dioxopyrrolidine family, characterized by its unique structural features, including a pyrrolidine ring with two carbonyl groups and an ethyl ester functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 185.20 g/mol. The presence of the ethyl group at the 1-position and the carboxylate at the 3-position contributes to its distinct chemical reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may modulate enzyme activity by binding to active sites or allosteric sites, thereby altering enzyme function. Additionally, it may act as a ligand in receptor studies, influencing downstream signaling pathways.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. This compound may inhibit the growth of various microbial strains, although specific data on this compound remains limited.
Anticancer Potential
Research indicates that derivatives of dioxopyrrolidines may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting key pathways necessary for tumor growth. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through various biochemical assays .
Anti-inflammatory and Analgesic Effects
This compound has been explored for its potential anti-inflammatory and analgesic effects. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and reduce pain responses in animal models .
Research Findings and Case Studies
A study conducted on a series of dioxopyrrolidine derivatives found that modifications in their structure significantly influenced their biological activity. For example, the introduction of different substituents on the pyrrolidine ring enhanced their potency against specific biological targets .
Table: Summary of Biological Activities
Q & A
[Basic] What are the established synthetic routes for Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves cyclization of ethyl β-ketoester derivatives with ethylamine or its precursors. For example, analogous pyrrolidine carboxylates are synthesized via Michael addition followed by intramolecular cyclization. In a related study, benzylamine and methyl acrylate in methanol under inert conditions yielded 85% of a structurally similar compound after 24 hours . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Reactions are typically conducted at 80–100°C to balance kinetics and side reactions.
- Purification : Fractional distillation or silica gel chromatography is used for isolation.
| Synthetic Analog Route | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Michael addition + cyclization | Benzylamine, methyl acrylate, MeOH, 24 h | 85% |
[Basic] How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Characterization relies on ¹H/¹³C NMR for structural elucidation and X-ray crystallography for absolute configuration determination. Key steps:
- NMR analysis : Look for carbonyl (δ 170–180 ppm in ¹³C) and ethyl ester protons (δ 1.2–1.4 ppm triplet in ¹H).
- X-ray refinement : Use SHELX software to resolve disorder, as seen in analogous compounds with R factors < 0.06 .
| Technique | Key Data (Analog Example) | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.65 (s, 3H, ester CH₃) | |
| X-ray diffraction | Space group , |
[Advanced] How can crystallographic disorder in derivatives of this compound be resolved?
Methodological Answer:
Disorder in the dioxopyrrolidine ring or ethyl substituents is addressed using:
- SHELXL refinement : Apply restraints for bond lengths/angles and use PART instructions for split positions .
- High-resolution data : Collect datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Twinned data handling : Use HKLF 5 format in SHELX for integration .
[Advanced] What computational strategies predict the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Frontier molecular orbitals : Predict nucleophilic/electrophilic sites.
- Solvent effects : Include PCM models to simulate reaction environments.
- Reactivity trends : Compare charge distribution with crystallographic data (e.g., bond critical points from AIM analysis) .
[Basic] What are the stability and handling considerations for this compound?
Methodological Answer:
Based on analogous SDS:
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Hazards : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2 .
- Decomposition : Avoid strong oxidizers; hazardous decomposition products include NOₓ and CO.
[Advanced] How does the dioxopyrrolidine ring’s electronic structure influence regioselective functionalization?
Methodological Answer:
The electron-deficient carbonyl groups direct nucleophilic attacks to the α-position. Strategies include:
- Kinetic vs. thermodynamic control : Use bulky bases (e.g., LDA) for α-deprotonation.
- Cross-coupling : Suzuki-Miyaura reactions at the 3-carboxylate position require Pd(OAc)₂ and SPhos ligands.
- Steric effects : Substituents at the 1-ethyl group hinder axial approach, favoring equatorial reactivity .
[Advanced] How should researchers address contradictory spectroscopic data in synthetic batches?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts) arise from tautomerism or impurities. Mitigation steps:
- Multi-technique validation : Cross-check with IR (carbonyl stretches ~1740 cm⁻¹) and LC-MS.
- Dynamic NMR : Probe tautomeric equilibria by variable-temperature ¹H NMR.
- Crystallographic verification : Resolve ambiguities via single-crystal X-ray analysis .
[Basic] What purification methods are optimal for isolating this compound?
Methodological Answer:
- Distillation : Effective for low-molecular-weight esters (bp ~150–200°C at reduced pressure).
- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar impurities.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
